molecular formula C20H14ClN3O3S B4331288 9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

Cat. No.: B4331288
M. Wt: 411.9 g/mol
InChI Key: DFGMUXIOANVTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that features a unique combination of indole, sulfonyl, and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . This is followed by sulfonylation and subsequent cyclization to form the quinazolinone structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Scientific Research Applications

Chemistry

In chemistry, 9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases .

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity profile allow for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of 9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the sulfonyl group can enhance the compound’s binding affinity and specificity . The quinazolinone structure contributes to the compound’s overall stability and bioactivity .

Properties

IUPAC Name

9-chloro-8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-15-12-17-14(20(25)22-19-7-3-4-9-23(17)19)11-18(15)28(26,27)24-10-8-13-5-1-2-6-16(13)24/h1-7,9,11-12H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGMUXIOANVTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C4C(=C3)C(=O)N=C5N4C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 2
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 3
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 4
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 5
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
Reactant of Route 6
9-CHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE

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